molecular formula C11H23NO B13062039 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol

3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol

Cat. No.: B13062039
M. Wt: 185.31 g/mol
InChI Key: PULXXWIFDPNFGP-UHFFFAOYSA-N
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Description

3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol is a compound with the molecular formula C₁₁H₂₃NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors or ion channels, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A simpler analog with similar functional groups but lacking the cyclohexyl ring.

    2-Amino-1-propanol: Another analog with the amino and hydroxyl groups on adjacent carbon atoms.

    4-Amino-2-(4,4-dimethylcyclohexyl)butan-1-ol: A longer-chain analog with similar structural features.

Uniqueness

3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol is unique due to the presence of the 4,4-dimethylcyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-amino-2-(4,4-dimethylcyclohexyl)propan-1-ol

InChI

InChI=1S/C11H23NO/c1-11(2)5-3-9(4-6-11)10(7-12)8-13/h9-10,13H,3-8,12H2,1-2H3

InChI Key

PULXXWIFDPNFGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(CN)CO)C

Origin of Product

United States

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